molecular formula C15H25NO4 B8112421 Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid

Cat. No.: B8112421
M. Wt: 283.36 g/mol
InChI Key: WKSDPIQVLGEEQS-UTUOFQBUSA-N
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Description

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid is a compound known for its complex stereochemistry and significant applications in scientific research. This compound is characterized by its intricate structure, featuring multiple chiral centers and functional groups that make it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of a key intermediate, which is then subjected to a series of reactions, including hydrogenation, esterification, and cyclization. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow reactors. The use of automated systems to monitor and adjust reaction parameters is crucial for maintaining consistent quality and yield. Purification steps, such as recrystallization and chromatography, are also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized states.

  • Reduction: : Addition of hydrogen or removal of oxygen.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound often use reagents such as:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides.

Major Products

Depending on the reaction, the major products can vary widely. For instance:

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of new alkyl or acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemical effects and reaction mechanisms.

Biology

Biologically, this compound may be used in the development of drug molecules or as a probe to study enzyme interactions and metabolic pathways.

Medicine

In the field of medicine, it holds potential as a precursor to pharmaceutical agents, especially those targeting neurological disorders due to its structural similarity to certain neurotransmitters.

Industry

Industrially, it can be a valuable intermediate in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved typically include binding to active sites, inhibiting or activating enzymatic functions, and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid include:

  • Decahydroisoquinoline derivatives: : Known for their varied biological activities.

  • tert-Butoxycarbonyl (Boc) protected amines: : Commonly used in peptide synthesis.

Uniqueness

What sets this compound apart is its specific stereochemistry and combination of functional groups, which confer unique reactivity and biological activity compared to its analogs.

Conclusion

This compound is a compound with significant scientific interest

Properties

IUPAC Name

(4R,4aR,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSDPIQVLGEEQS-UTUOFQBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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